molecular formula C23H18N2O5 B4969740 Methyl 4-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanoylamino]benzoate

Methyl 4-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanoylamino]benzoate

Cat. No.: B4969740
M. Wt: 402.4 g/mol
InChI Key: QCAPNMFTJLSPNF-UHFFFAOYSA-N
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Description

Methyl 4-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanoylamino]benzoate is a complex organic compound with a unique structure that includes a benzo[de]isoquinolin-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanoylamino]benzoate typically involves the reaction of 1,3-dioxobenzo[de]isoquinolin-2-yl propanoic acid with methyl 4-aminobenzoate. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanoylamino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amides or esters.

Scientific Research Applications

Methyl 4-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanoylamino]benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 4-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanoylamino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetate
  • Methyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate
  • Methyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate

Uniqueness

Methyl 4-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanoylamino]benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both ester and amide functional groups allows for diverse chemical reactivity and potential for modification. Additionally, the benzo[de]isoquinolin-2-yl moiety contributes to its biological activity and potential therapeutic applications.

Properties

IUPAC Name

methyl 4-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O5/c1-30-23(29)15-8-10-16(11-9-15)24-19(26)12-13-25-21(27)17-6-2-4-14-5-3-7-18(20(14)17)22(25)28/h2-11H,12-13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAPNMFTJLSPNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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